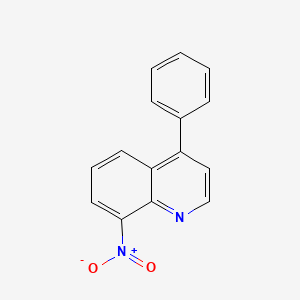

8-Nitro-4-phenylquinoline

Descripción

Contextual Significance of Quinoline (B57606) Derivatives in Chemical Science

Quinoline and its derivatives are of profound importance in medicinal chemistry and materials science. numberanalytics.comorientjchem.org The quinoline scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govrsc.org This has led to the development of numerous quinoline-based drugs with a wide array of therapeutic applications, including:

Antimalarial agents: Quinine, chloroquine, and mefloquine (B1676156) are classic examples of quinoline-containing drugs that have been instrumental in combating malaria. rsc.orgglobalresearchonline.net

Anticancer agents: Compounds like topotecan (B1662842) and camptothecin, which feature the quinoline core, have shown efficacy as anticancer drugs. rsc.orgresearchgate.net

Antibacterial agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin, are widely used to treat bacterial infections. rsc.org

Other therapeutic areas: Quinoline derivatives have also been investigated for their anti-inflammatory, antiviral, antifungal, and neuroprotective properties. nih.govfrontiersin.orgbohrium.com

The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological and physicochemical properties of the resulting molecules. frontiersin.org

Historical Perspective on the Synthesis and Characterization of Quinoline Systems

The history of quinoline synthesis dates back to 1834 when it was first isolated from coal tar. wikipedia.org Since then, a variety of named reactions have been developed to construct the quinoline ring system from simpler precursors. These methods have been crucial for accessing a diverse range of substituted quinolines for further study. Some of the most notable classical methods include:

Skraup Synthesis: Developed in 1880, this was one of the earliest methods, involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comnih.gov

Doebner-von Miller Reaction: This method utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds to produce quinolines. wikipedia.orgsynarchive.comslideshare.net It is a versatile method for preparing substituted quinolines. ukzn.ac.za

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base. wikipedia.orgjk-sci.comorganic-chemistry.org It is a straightforward method for obtaining quinoline derivatives. nih.gov

Combes Quinoline Synthesis: This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure. wikipedia.orgminia.edu.eg

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions. minia.edu.egpharmaguideline.com

These synthetic strategies have been refined over the years, with modern variations focusing on improving efficiency, using milder reaction conditions, and employing more environmentally friendly approaches. nih.govrsc.org

Overview of Research Trajectories for 8-Nitro-4-phenylquinoline

Specific research on this compound is not extensively documented in publicly available literature. However, research into related nitro- and phenyl-substituted quinolines provides some context for its potential areas of investigation.

A study published in 2020 described the synthesis of nitro phenylquinolines as part of a broader investigation into the hypoglycemic activity of novel compounds. researchgate.netresearchgate.net While the specific isomer was not always detailed as 8-nitro-4-phenyl, this research highlights the interest in the biological activities of this class of molecules. researchgate.net Another study focused on the synthesis of 2-(substituted)phenyl and 2-indolyl quinoline derivatives, including 6-nitro-4-phenylquinoline, as potential inhibitors of cholesterol esterase. conicet.gov.ar

The synthesis of related compounds, such as 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, has also been reported as a precursor to other functionalized quinolines. researchgate.net The nitration of 7-methylquinoline (B44030) has been shown to selectively produce 7-methyl-8-nitroquinoline (B1293703), indicating that the introduction of a nitro group at the 8-position is a feasible synthetic step. brieflands.com

While direct and extensive research on this compound is limited, the existing literature on similar compounds suggests that its study would likely fall within the realms of medicinal chemistry, focusing on its potential biological activities, or as an intermediate in the synthesis of more complex molecules. The presence of the nitro group, a known pharmacophore and a precursor to an amino group, along with the phenyl substituent, makes it a candidate for further investigation. ontosight.ai

Structure

3D Structure

Propiedades

IUPAC Name |

8-nitro-4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-17(19)14-8-4-7-13-12(9-10-16-15(13)14)11-5-2-1-3-6-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDNDDSXVZUMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067146 | |

| Record name | 8-Nitro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25771-65-7 | |

| Record name | 8-Nitro-4-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25771-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitro-4-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025771657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-nitro-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Nitro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-nitro-4-phenylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-NITRO-4-PHENYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4DMC4VQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 8 Nitro 4 Phenylquinoline and Its Structural Analogs

Classical Quinoline (B57606) Synthesis Approaches Employed for 8-Nitro-4-phenylquinoline Scaffolds

The foundational methods for constructing the quinoline ring system, developed over a century ago, remain relevant in contemporary organic synthesis. These classical approaches, such as the Friedländer, Skraup, and Doebner-von Miller reactions, have been adapted for the synthesis of substituted quinolines, including those bearing nitro and phenyl groups.

Friedländer Condensation Reactions

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline derivatives. tandfonline.comderpharmachemica.com It traditionally involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon atom adjacent to a carbonyl group). tandfonline.comlookchem.com This is followed by a cyclodehydration reaction to form the quinoline ring. rsc.org The reaction can be catalyzed by Brønsted or Lewis acids, as well as bases. rsc.orgmdpi.com

A significant advancement for synthesizing nitro-substituted quinolines is the development of one-pot procedures that begin with an o-nitroaryl carbonyl compound. organic-chemistry.org In these reactions, the nitro group is reduced in situ to an amino group, which then immediately partakes in the Friedländer condensation. organic-chemistry.orgcore.ac.uk For the synthesis of this compound, a potential pathway involves the reaction of a 2-amino-3-nitrobenzophenone derivative with a suitable ketone. More commonly, a domino nitro reduction-Friedländer heterocyclization is employed. mdpi.com This process starts with a 2-nitroarylcarbonyl compound, which is reduced using reagents like iron in acetic acid or tin(II) chloride, generating the corresponding 2-aminoarylcarbonyl intermediate that reacts further without being isolated. mdpi.comacs.org

The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines. researchgate.net For instance, the reaction of 2-amino-5-nitrobenzophenone (B23384) with acetylacetone (B45752) or ethyl acetoacetate (B1235776) is a key step in forming related nitro-phenylquinoline structures. researchgate.net The use of ionic liquids as a reaction medium has also been explored, offering an environmentally benign alternative that allows for the recovery and reuse of the catalyst and solvent. lookchem.com

Table 1: Examples of Friedländer Synthesis for Substituted Quinolines

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| o-Nitrobenzaldehyde, Enolizable Ketones | SnCl₂, Microwave | Substituted Quinolines | core.ac.uk |

| 2-Aminoaryl Ketone, β-Ketoester/Ketone | Magnetite Nanoparticle-Supported Acidic Ionic Liquid | Fused Polycyclic Quinolines | tandfonline.com |

| o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Fe, aq. HCl, KOH | Mono- or Disubstituted Quinolines | organic-chemistry.org |

| 2-Amino-5-bromobenzophenone, 2-Acetyl-6-methyl-pyridine | m-Cresol, P₂O₅ | Substituted 2-pyridyl-4-phenylquinoline | mdpi.com |

| 2-Aminobenzophenones, Acetyl Derivatives | Trifluoroacetic Acid, Microwave | 2-(Substituted)phenyl-4-phenylquinolines | conicet.gov.ar |

Skraup and Doebner-von Miller Type Syntheses

The Skraup synthesis is another cornerstone of quinoline preparation, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. organicreactions.orgpharmaguideline.comiipseries.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline (B41778), followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.comiipseries.org To synthesize an 8-nitroquinoline (B147351) derivative using this method, one would typically start with a pre-substituted aniline or nitrate (B79036) the resulting quinoline product. For example, 7-methyl-8-nitroquinoline (B1293703) can be selectively synthesized by first preparing 7-methylquinoline (B44030) via a Skraup reaction with m-toluidine, followed by a controlled nitration step. brieflands.com

The Doebner-von Miller reaction, often considered a modification of the Skraup synthesis, offers greater flexibility. rsc.orgwikipedia.org It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org This method is particularly useful for preparing quinolines with substituents on the heterocyclic ring. pharmaguideline.com The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, for example, can be achieved through a Doebner reaction using aniline, 2-nitrobenzaldehyde (B1664092), and pyruvic acid. nih.gov A proposed mechanism for these reactions involves a fragmentation-recombination pathway, where the initial conjugate addition product fragments and then recombines to form the final quinoline structure. wikipedia.orgcapes.gov.br

Table 2: Comparison of Classical Quinoline Syntheses

| Synthesis Method | Key Reactants | Typical Product Scope | Reference |

| Skraup | Aromatic amine, Glycerol, H₂SO₄, Oxidizing agent | Quinolines with substituents from the starting aniline | organicreactions.orgpharmaguideline.com |

| Doebner-von Miller | Aromatic amine, α,β-Unsaturated carbonyl compound, Acid catalyst | Substituted quinolines | iipseries.orgwikipedia.org |

Modern Catalyst-Mediated Synthetic Strategies

Recent advancements in organic synthesis have introduced more efficient and selective methods for creating the quinoline scaffold, often utilizing metal catalysts, microwave irradiation, and solvent-free conditions to enhance reaction rates and yields.

Metal-Catalyzed Coupling Reactions for Phenylquinolines

Transition-metal catalysis has become indispensable for the synthesis of complex organic molecules, including substituted quinolines. chim.itias.ac.in These methods offer advantages over classical routes by proceeding under milder conditions and with greater functional group tolerance. ias.ac.in Copper-catalyzed reactions, for example, have been used to develop one-pot strategies for synthesizing substituted quinolines from anilines and aldehydes, using molecular oxygen as an economical and environmentally friendly oxidant. ias.ac.in

For the specific introduction of a phenyl group to form 4-phenylquinolines, cross-coupling reactions such as the Suzuki reaction are highly effective. For instance, 4-iodopyrano[4,3-b]quinolines, synthesized via iodocyclization of 2-alkynylquinoline-3-carboxaldehydes, can be efficiently converted into more complex molecules using palladium-catalyzed Suzuki, Heck, and Sonogashira reactions. chim.it These strategies allow for the late-stage functionalization of a pre-formed quinoline ring, providing a versatile route to a diverse library of derivatives. nih.gov

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of quinolines. nih.gov Microwave-assisted protocols often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net

This technology has been successfully applied to classical reactions, such as the Friedländer synthesis, as well as to modern catalytic systems. nih.gov A notable example is the efficient, solvent-free, microwave-assisted synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones. core.ac.uk Similarly, a series of 2-(substituted) phenyl and 2-indolyl quinoline derivatives, including 2-(1H-Indol-3-yl)-6-nitro-4-phenylquinoline, was synthesized using a microwave-assisted, trifluoroacetic acid-catalyzed, solvent-free method. conicet.gov.ar The synthesis of various 8-nitroquinoline derivatives has also been achieved with good yields under microwave conditions, highlighting the utility of this technique for preparing highly functionalized heterocyclic systems. researchgate.net

Solvent-Free Synthetic Methodologies

Solvent-free, or solid-state, reactions represent a key aspect of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic solvents. jocpr.com These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst, or by heating the neat reaction mixture. tandfonline.comresearchgate.net

Several solvent-free methods for quinoline synthesis have been developed, frequently in conjunction with microwave irradiation. core.ac.uk An efficient synthesis of substituted quinolines has been achieved in a one-pot, solvent-free reaction from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O under microwave irradiation, without the need for an additional catalyst. core.ac.uk Another approach utilizes a magnetite nanoparticle-supported acidic ionic liquid as a recyclable catalyst for the Friedländer reaction under solvent-free thermal conditions. tandfonline.com These methodologies not only offer environmental benefits but also simplify product work-up and catalyst recovery. tandfonline.comresearchgate.net

Table 3: Modern Synthetic Approaches to Substituted Quinolines

| Methodology | Key Features | Example Application | Reference |

| Metal-Catalyzed Coupling | Use of transition metals (e.g., Pd, Cu) for C-C bond formation. | Suzuki coupling to introduce a phenyl group onto a quinoline core. | chim.it |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Synthesis of 2,4-disubstituted quinolines, including nitro-phenyl derivatives. | conicet.gov.ar |

| Solvent-Free Synthesis | Environmentally friendly, reduced waste, simplified work-up. | Catalyst-free condensation of o-nitrobenzaldehyde with ketones under microwave irradiation. | core.ac.uk |

Nanocatalysis in Quinoline Synthesis

The synthesis of the core quinoline structure has benefited significantly from the development of nanocatalysis, which offers environmentally friendly and efficient alternatives to traditional methods. acs.orgnih.gov These advanced catalytic systems often lead to high yields, milder reaction conditions, and easier catalyst recovery. acs.orgoiccpress.com While traditional quinoline syntheses like the Skraup, Friedländer, and Combes methods are well-established, they can suffer from harsh conditions, by-product formation, and the use of hazardous solvents. acs.orgnih.govoiccpress.com Nanocatalysts address many of these shortcomings through high surface area, enhanced stability, and reusability. nih.govresearchgate.net

Various nanocatalysts have been employed in quinoline synthesis through different reaction pathways. For instance, magnetic CuNiFeO nanoparticles have been used as a heterogeneous catalyst for the double dehydrogenation tandem cyclization of 2-aminobenzyl alcohol with other alcohols to produce quinolines. researchgate.net A key advantage of this magnetic nanocatalyst is its straightforward separation from the reaction mixture using an external magnet, allowing for its reuse across multiple cycles. researchgate.net

Another approach involves the Friedländer annulation reaction, where α-methylene ketones react with 2-aminoaryl ketones. A nanocatalyst consisting of amino-functionalized Fe₃O₄ nanoparticles has been shown to effectively catalyze this reaction, producing a range of quinoline derivatives in high yields (68–96%). nih.gov Similarly, SnO₂ nanoparticles have been utilized as a non-toxic, inexpensive, and efficient heterogeneous catalyst for the reaction of 2-aminobenzophenones with acetylenic esters, affording quinoline derivatives in high yields under mild conditions. oiccpress.com

The table below summarizes various nanocatalytic systems used in the synthesis of quinoline derivatives.

| Nanocatalyst | Synthetic Protocol | Reactants | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amino-functionalized Fe₃O₄ | Friedländer Annulation | α-Methylene ketones and 2-aminoaryl ketones | 60 °C, Ethanol (B145695) | 68–96 | nih.gov |

| SnO₂ nanoparticles | Two-component reaction | 2-Aminobenzophenones and acetylenic esters | Mild conditions | High | oiccpress.com |

| IRMOF-3/PSTA/Cu | One-pot multicomponent reaction | Aniline derivatives, benzaldehyde (B42025), and phenylacetylene | 80 °C, CH₃CN | 85–96 | nih.gov |

| Magnetic CuNiFeO | Dehydrogenative Tandem Cyclization | 2-Aminobenzyl alcohol and alcohols | - | High | researchgate.net |

Targeted Functionalization and Nitro Group Incorporation

The synthesis of this compound requires precise control over the introduction of both the nitro group and the phenyl substituent onto the quinoline scaffold. This is achieved through regioselective reactions that target specific positions on the heterocyclic ring system.

The introduction of a nitro group onto a quinoline ring is a critical step in synthesizing nitroquinoline derivatives. The position of nitration is heavily influenced by the reaction conditions and the existing substituents on the quinoline core. For the synthesis of 8-nitro derivatives, specific procedures are employed to direct the electrophilic nitration to the C-8 position.

A common method for nitration involves the use of a nitrating mixture, typically composed of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). brieflands.com This powerful combination generates the nitronium ion (NO₂⁺), the active electrophile. The regioselectivity of the reaction on a substituted quinoline, such as 7-methylquinoline, can be highly specific. For example, the nitration of a mixture of 7-methylquinoline and 5-methylquinoline (B1294701) using fuming HNO₃ and H₂SO₄ at low temperatures (e.g., -5°C) selectively yields 7-methyl-8-nitroquinoline. brieflands.com This selectivity arises because the C-8 position is activated by the adjacent methyl group and is sterically accessible.

In a similar vein, the synthesis of 3-bromo-6-nitro-4-phenylquinoline has been achieved, demonstrating that nitration can be directed to the C-6 position in a different quinoline system. acs.org The choice of reagents and the electronic nature of the quinoline substrate are paramount in achieving the desired regiochemical outcome. For instance, the nitration of phenols can be regioselectively controlled to favor ortho-substitution using reagents like ammonium (B1175870) nitrate (NH₄NO₃) and potassium bisulfate (KHSO₄), highlighting that milder, selective nitrating systems are an area of active research. dergipark.org.tr

Introducing a phenyl group at the C-4 position of the quinoline scaffold is a key transformation for synthesizing 4-phenylquinoline (B1297854) derivatives. Several synthetic strategies can accomplish this, with modern cross-coupling reactions being particularly prominent.

One of the most powerful and versatile methods is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound (like phenylboronic acid) with a halide or triflate. To synthesize a 4-phenylquinoline, a precursor such as a 4-chloro or 4-bromoquinoline (B50189) derivative would be reacted with phenylboronic acid in the presence of a palladium catalyst and a base. arkat-usa.org This approach was successfully used to prepare a library of 4-phenylthieno[3,2-c]quinolines from a bromo-thienoquinoline precursor. arkat-usa.org Similarly, a direct, one-pot synthesis of 4-amino-2,3-diaryl-quinolines has been developed using Suzuki-Miyaura cross-coupling of 4-azido-3-iodoquinolines with arylboronic acids. mdpi.com

The Friedländer synthesis is another classical yet effective method. It involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as a ketone. researchgate.netresearchgate.net For instance, the reaction of 2-aminobenzophenone (B122507) with an appropriate ketone can yield a 4-phenylquinoline. A microwave-assisted, solvent-free Friedländer reaction has been used to efficiently synthesize a series of 2,4-diarylquinolines. conicet.gov.ar

The table below outlines different strategies for introducing a phenyl group at the C-4 position of a quinoline.

| Method | Quinoline Precursor | Phenyl Source | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Haloquinoline (e.g., 4-bromo) | Phenylboronic acid | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) | arkat-usa.orgmdpi.com |

| Friedländer Synthesis | 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) | α-Methylene ketone | Acid or base catalyst (e.g., TFA) | researchgate.netconicet.gov.ar |

| Pfitzinger Reaction | Isatin | α-Methylene ketone (e.g., 4-Nitroacetophenone) | Base (e.g., hexadecyltrimethylammonium hydroxide) | chemicalbook.com |

Purification and Isolation Techniques in this compound Synthesis

The final step in any chemical synthesis is the purification and isolation of the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and by-products. For this compound, a combination of techniques is employed to achieve high purity.

A highly effective method for the analysis and purification of this compound is High-Performance Liquid Chromatography (HPLC). Specifically, a reverse-phase (RP) HPLC method has been described for its separation. sielc.com This technique is scalable and can be adapted for preparative separation to isolate the pure compound or its impurities. sielc.com

The general procedure for purifying quinoline derivatives often involves an initial work-up followed by chromatography. After the reaction is complete, the mixture might be poured over ice and filtered to collect the crude solid precipitate. brieflands.com This crude product can then be washed with a suitable solvent, such as ethanol, to remove some impurities before further purification. brieflands.com Column chromatography is a widely used technique for the purification of quinoline derivatives. acs.orgthieme-connect.de The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent system, such as a mixture of ethyl acetate (B1210297) and hexane) is crucial for achieving good separation. acs.org The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). dergipark.org.tr For crystalline solids, recrystallization from an appropriate solvent is another common and effective method to obtain a highly pure product. thieme-connect.de

The table below details a specific HPLC method for the analysis of this compound.

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid* | UV/Vis or MS | Analytical separation, preparative isolation | sielc.com |

*For Mass Spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. sielc.com

Chemical Reactivity and Mechanistic Transformations of 8 Nitro 4 Phenylquinoline

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the nitro group in 8-nitro-4-phenylquinoline to an amino group, yielding 8-amino-4-phenylquinoline, is a pivotal transformation, often serving as a gateway to a variety of other derivatives. researchgate.net This reduction can be achieved through several methods, each with its own set of advantages and reaction conditions.

Catalytic Hydrogenation Methods (e.g., Pd/C)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. sioc-journal.cn The use of palladium on carbon (Pd/C) as a catalyst is a common and effective choice for this transformation due to its high activity and selectivity. vapourtec.comresearchgate.net The reaction typically involves bubbling hydrogen gas through a solution of the nitro compound in a suitable solvent, such as ethanol (B145695) or methanol, in the presence of the Pd/C catalyst. vapourtec.comresearchgate.net This method is considered environmentally friendly and often results in high yields of the corresponding amine. sioc-journal.cn

The general mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the surface of the palladium catalyst. masterorganicchemistry.com This facilitates the stepwise reduction of the nitro group to the amine. While highly effective, the conditions for catalytic hydrogenation, such as hydrogen pressure and temperature, may need to be optimized for specific substrates to achieve the desired outcome. masterorganicchemistry.com

Table 1: Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | General Conditions | Key Features | Citations |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Typically atmospheric or elevated pressure, room or elevated temperature, in a solvent like ethanol or methanol. | High efficiency, good selectivity, environmentally friendly. | sioc-journal.cnvapourtec.comresearchgate.netresearchgate.net |

| Raney Nickel | Hydrogen Gas (H₂) | Often used in low-pressure hydrogenation apparatus. | Effective catalyst for nitro group reduction. | publish.csiro.auwikipedia.org |

Metal-Mediated Reductions (e.g., Stannous Chloride, Zinc Dust/Ammonium (B1175870) Chloride)

Metal-mediated reductions offer a classical and reliable alternative to catalytic hydrogenation for converting nitroarenes to anilines.

Stannous Chloride (SnCl₂): The reduction of this compound using stannous chloride (tin(II) chloride) in the presence of an acid, such as hydrochloric acid, has been reported to yield 8-amino-4-phenylquinoline. publish.csiro.au One study documented a 68% yield for this specific transformation. publish.csiro.au This method is often chosen for its chemoselectivity, as it can reduce nitro groups without affecting other reducible functional groups that might be sensitive to catalytic hydrogenation. acsgcipr.org However, the workup can be tedious due to the formation of tin-based byproducts. publish.csiro.au

Zinc Dust and Ammonium Chloride: The use of zinc dust in combination with ammonium chloride in an aqueous or alcoholic medium provides a milder and often more environmentally friendly approach to nitro group reduction. wikipedia.orgnih.govcommonorganicchemistry.com This system is known for its chemoselectivity, tolerating a wide range of other functional groups. nih.gov The reaction proceeds by the transfer of electrons from the zinc metal to the nitro group, facilitated by the ammonium chloride which acts as a proton donor. commonorganicchemistry.comyoutube.com This method has been successfully applied to the reduction of other substituted nitroquinolines. researchgate.net

Table 2: Metal-Mediated Reduction of Nitroarenes

| Reagent System | General Conditions | Advantages | Disadvantages | Citations |

| Stannous Chloride (SnCl₂)/HCl | Often requires heating. | High chemoselectivity. | Can produce difficult-to-remove tin byproducts. | publish.csiro.auacsgcipr.orgstackexchange.com |

| Zinc Dust/Ammonium Chloride | Typically at room temperature or with gentle heating in a solvent like aqueous ethanol. | Mild conditions, good functional group tolerance. | wikipedia.orgnih.govcommonorganicchemistry.comresearchgate.net |

Hydrazine (B178648) Hydrate-Based Reductions

Hydrazine hydrate (B1144303), often in the presence of a catalyst, is another effective reagent for the reduction of nitro groups. d-nb.info This method is a form of transfer hydrogenation, where hydrazine hydrate serves as the hydrogen donor.

When used with a catalyst like Raney nickel or palladium on carbon, hydrazine hydrate can rapidly and efficiently reduce nitroarenes to their corresponding amines under relatively mild conditions. researchgate.netpublish.csiro.aunih.gov The reaction is often exothermic and proceeds quickly. niscpr.res.in This method offers the advantage of avoiding the use of high-pressure hydrogen gas, making it more convenient for laboratory-scale synthesis. d-nb.info The combination of zinc dust and hydrazine hydrate has also been shown to be a low-cost and facile system for the reduction of nitro compounds. niscpr.res.in

Table 3: Hydrazine Hydrate-Based Reduction of Nitroarenes

| Reagent System | General Conditions | Key Features | Citations |

| Hydrazine Hydrate/Raney Nickel | Typically in a solvent like ethanol, can be exothermic. | Rapid reaction, avoids high-pressure H₂. | publish.csiro.au |

| Hydrazine Hydrate/Pd-C | Often performed at room or elevated temperatures in a solvent like methanol. | Highly efficient and selective. | researchgate.netnih.gov |

| Hydrazine Hydrate/Zinc Dust | Room temperature in methanol. | Low-cost and facile system. | niscpr.res.in |

Electrophilic Substitution Reactions of the Quinoline (B57606) Nucleus

The quinoline ring system is susceptible to electrophilic substitution reactions, similar to other aromatic compounds. ecorfan.org The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. In this compound, the nitro group is a strong deactivating group and a meta-director, while the phenyl group at the 4-position can also influence the regioselectivity. The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack. Therefore, electrophilic substitution is generally expected to occur on the carbocyclic ring (the benzene (B151609) part).

For instance, nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). Given the presence of the deactivating nitro group at the 8-position, further electrophilic substitution on the quinoline nucleus of this compound would be challenging and likely require harsh conditions. Halogenation, such as bromination, is another common electrophilic substitution reaction. In some quinoline systems, direct bromination can lead to substitution on the aniline (B41778) ring portion. nih.gov

Nucleophilic Substitution Reactions Directed by Existing Substituents

Nucleophilic substitution reactions on the quinoline ring are also possible, particularly when activated by electron-withdrawing groups or when a good leaving group is present. ecorfan.org In the case of this compound, the nitro group, being strongly electron-withdrawing, can activate the quinoline ring towards nucleophilic attack.

However, direct nucleophilic displacement of a hydrogen atom is generally difficult. More commonly, nucleophilic substitution occurs when a suitable leaving group, such as a halogen, is present on the quinoline ring. For example, in related nitroquinoline systems, a cyano-methoxy group has been shown to act as a good leaving group for nucleophilic aromatic substitution by various amines. researchgate.net The acetyl group in other quinoline derivatives has also been noted to enhance the compound's ability to undergo nucleophilic substitutions. smolecule.com

Investigations into Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving this compound are generally consistent with established principles of organic chemistry.

The reduction of the nitro group is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. nih.gov

In electrophilic substitution reactions, the mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The stability of this intermediate determines the position of substitution.

The mechanism of nucleophilic aromatic substitution (SNAr) typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to form the final product. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate.

Photochemical reactions of phenylquinoline N-oxides have been studied, revealing novel rearrangements that can proceed through intermediates like oxaziridines and nitrenes. scispace.com While not directly involving this compound itself, these studies provide insight into the potential for complex mechanistic pathways in related quinoline derivatives.

Mechanistic Pathways of Reduction Reactions

The reduction of the nitro group in this compound is a cornerstone transformation, typically yielding the corresponding 8-amino-4-phenylquinoline. This process is not a single-step event but proceeds through a series of intermediates. The two primary mechanistic routes are the direct "hydrogenation" pathway and a "condensation" pathway. orientjchem.org

The most common route is the hydrogenation pathway, which involves the stepwise addition of hydrogen equivalents. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino intermediate to the amine (-NH₂). orientjchem.org This sequence can be summarized as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

This transformation can be achieved using various reduction systems:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C), platinum, or nickel in the presence of hydrogen gas (H₂). evitachem.com The reaction occurs on the surface of the metal catalyst, where molecular hydrogen is activated. orientjchem.org

Dissolving Metal Reductions: Classic methods like the Bechamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid (Fe/HCl), are also effective. nih.gov This method is robust and often used in industrial-scale synthesis.

Electrochemical Reduction: Electrochemical methods can also be employed to reduce the nitro group. Studies on related nitroquinolines have shown that the nitro group is the primary site of reduction in these processes. researchgate.net

In some conditions, particularly in alkaline environments, condensation reactions can occur between the intermediates. For instance, the nitroso intermediate can react with the hydroxylamino intermediate or the final amine product, leading to the formation of azoxy, azo, or hydrazo compounds. orientjchem.org However, for the synthesis of 8-amino-4-phenylquinoline, reaction conditions are optimized to favor the direct hydrogenation pathway.

Insights from Multi-Component Reaction Mechanisms

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. rsc.org The this compound scaffold can be constructed using such elegant methods, typically involving a substituted aniline, an aldehyde, and an alkyne. rsc.orgufms.br

One prominent example is the synthesis of ferrocenyl-quinoline conjugates. A study demonstrated the successful synthesis of 4-Ferrocenyl-8-nitro-2-phenylquinoline through a three-component reaction of 2-nitroaniline (B44862), an aromatic aldehyde, and ferrocenylacetylene. rsc.org The proposed mechanism for this reaction, catalyzed by p-Toluenesulfonic acid (TsOH), is initiated by the formation of an imine (a Schiff base) from the reaction between 2-nitroaniline and the aldehyde. The ferrocenylacetylene then reacts with the imine. This is followed by an intramolecular cyclization and subsequent aromatization, driven by oxidation from the air, to yield the final quinoline product. rsc.orgufms.br

Another greener approach involves a similar three-component reaction between an aniline derivative, a benzaldehyde (B42025) derivative, and phenylacetylene, but uses hydrochloric acid (HCl) as a catalyst in water. ufms.br Research has shown this method to be particularly effective when 4-nitroaniline (B120555) is used as the amine component, leading to high yields of the corresponding nitro-quinoline derivative. ufms.br The mechanism is believed to proceed via a Diels-Alder-type [4+2] cycloaddition between the in-situ generated imine and the alkyne, followed by oxidation to form the aromatic quinoline ring. ufms.br

| Amine Component | Aldehyde Component | Alkyne Component | Catalyst/Solvent | Reference |

|---|---|---|---|---|

| 2-Nitroaniline | Aromatic Aldehyde | Ferrocenylacetylene | TsOH / Water | rsc.org |

| 4-Nitroaniline | Benzaldehyde Derivative | Phenylacetylene | HCl / Water | ufms.br |

| Aniline Derivative | Aldehyde Derivative | Aryl Alkyne | FeCl₃ / TFE or MeOH | researchgate.net |

Role of Specific Catalysts in Reaction Kinetics

Catalysts are fundamental to chemical synthesis, as they increase the rate of a reaction without being consumed in the process. libretexts.org They achieve this by providing an alternative reaction pathway with a lower activation energy (Ea), which allows a greater number of molecules to have sufficient energy to react at a given temperature. savemyexams.comfz-juelich.de In the context of this compound, catalysts play a decisive role in both its synthesis and its subsequent reduction.

Catalysts can be broadly classified as homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). savemyexams.com

Heterogeneous Catalysis in Reduction: In the catalytic hydrogenation of the nitro group, solid catalysts like Palladium on carbon (Pd/C) are used. The reaction occurs on the surface of the palladium particles. fz-juelich.de The efficiency and selectivity of this process depend on factors like the catalyst support, particle size, and reaction conditions (temperature, pressure). The catalyst facilitates the dissociation of H₂ gas into reactive hydrogen atoms, which are then transferred to the nitro group. orientjchem.org

Homogeneous Catalysis in MCR Synthesis: The multi-component syntheses of the quinoline ring are often catalyzed by homogeneous catalysts. Brønsted acids like p-Toluenesulfonic acid (TsOH) and hydrochloric acid (HCl) have proven to be highly effective. rsc.orgufms.br These catalysts work by protonating the aldehyde, which activates it for nucleophilic attack by the aniline to form the key imine intermediate. ufms.br The choice of catalyst can significantly impact reaction kinetics; for instance, TsOH in water was found to be more efficient for synthesizing certain ferrocenyl-quinolines than some metal catalysts like Ce(OTf)₃, which required harsher conditions. rsc.org Similarly, HCl in water was shown to be a superior catalyst for synthesizing certain alkylamino-containing quinolines compared to niobium pentachloride. ufms.br

The kinetics of these reactions are influenced not only by the catalyst itself but also by the solvent and temperature. Higher temperatures can increase the reaction rate but may also promote side reactions, an effect that can be mitigated by an efficient catalyst that favors the desired reaction pathway. rsc.org

| Reaction Type | Catalyst | Catalyst Type | Function | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Pd/C, Pt, Ni | Heterogeneous | Lowers activation energy for hydrogenation by activating H₂. | orientjchem.org |

| Nitro Group Reduction | Fe/HCl | Heterogeneous (reagent) | Acts as a source of electrons (Fe) in an acidic medium for reduction. | nih.gov |

| MCR Synthesis | p-Toluenesulfonic acid (TsOH) | Homogeneous (Brønsted Acid) | Protonates aldehyde to accelerate imine formation. | rsc.org |

| MCR Synthesis | Hydrochloric Acid (HCl) | Homogeneous (Brønsted Acid) | Activates the aldehyde component in aqueous media. | ufms.br |

| MCR Synthesis | Iron(III) Chloride (FeCl₃) | Homogeneous (Lewis Acid) | Coordinates with reactants to facilitate cyclization. | researchgate.net |

Derivatization and Structural Diversification Strategies for 8 Nitro 4 Phenylquinoline Analogs

Synthesis of Substituted Phenylquinoline Derivatives

The introduction of various functional groups onto the 8-nitro-4-phenylquinoline core can be achieved through a range of synthetic methodologies. These modifications can significantly impact the molecule's properties and reactivity.

The incorporation of halogen atoms onto the quinoline (B57606) ring system is a common strategy to modulate the electronic properties of the molecule and to provide a handle for further functionalization, such as cross-coupling reactions. While direct electrophilic halogenation of this compound is not extensively documented, general methods for the halogenation of quinoline derivatives can be considered. For instance, electrophilic aromatic substitution reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are frequently employed for the bromination and chlorination of activated aromatic rings. The directing effects of the existing nitro and phenyl groups on the quinoline core would influence the position of halogenation.

The introduction of alkyl and aryl groups can be accomplished through various C-C bond-forming reactions.

Alkyl Substituents: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings, typically using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃) mt.comorganic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org. However, this method can be limited by polyalkylation and carbocation rearrangements youtube.com. For the this compound system, the strong deactivating effect of the nitro group would make Friedel-Crafts reactions challenging.

Aryl Substituents: A more versatile and widely used method for introducing aryl groups is the Suzuki-Miyaura cross-coupling reaction libretexts.orgorganic-chemistry.orgkashanu.ac.ir. This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide libretexts.orgorganic-chemistry.org. To apply this to this compound, a halogenated precursor would first be required. The reaction of a halo-8-nitro-4-phenylquinoline with a suitable arylboronic acid in the presence of a palladium catalyst and a base would yield the desired arylated product nih.gov. The Suzuki-Miyaura coupling is known for its high functional group tolerance, making it a powerful tool for structural diversification organic-chemistry.org. Recent advancements have even shown the possibility of using nitroarenes directly as coupling partners in Suzuki-Miyaura reactions, which could potentially offer a more direct route to arylated quinolines organic-chemistry.orgthieme.denih.gov.

| Reaction Type | General Reagents | Potential Application on this compound | Key Considerations |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Introduction of alkyl groups | Deactivating effect of the nitro group, potential for polyalkylation and rearrangements. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Introduction of aryl groups onto a halogenated precursor | Requires a halogenated this compound starting material. High functional group tolerance. |

Fusing additional heterocyclic rings to the quinoline framework can lead to novel polycyclic systems with unique properties. Several synthetic strategies can be employed for this purpose.

Pyrazolo[3,4-c]quinolines: The synthesis of pyrazolo-fused quinolines can be achieved through multi-component reactions. For instance, the reaction of 5-aminopyrazolone, dimedone, and an aromatic aldehyde in the presence of a catalyst can yield pyrazolo[3,4-b]quinoline derivatives researchgate.net. A similar strategy could potentially be adapted for the synthesis of pyrazolo[3,4-c]quinolines starting from appropriate 4-phenylquinoline (B1297854) precursors.

Oxazolo[4,5-c]quinolines: Fused oxazoloquinoline derivatives have been synthesized through multi-step reaction sequences. One approach involves starting from 2-bromo-1-phenylethanones to construct the oxazole (B20620) ring, which is then fused to the quinoline system nih.gov. Another method involves the reaction of 2-nitrobenzaldehyde (B1664092) with tosylmethylisocyanide to form a 5-(2-nitrophenyl)oxazole (B1304642) intermediate, which can then be reduced and cyclized to form the oxazolo[4,5-c]quinoline (B15046130) core rsc.org.

Strategies for Generating Amino-Phenylquinoline Derivatives

The reduction of the nitro group at the 8-position to an amino group is a crucial transformation, as the resulting 8-amino-4-phenylquinoline is a versatile intermediate for further derivatization. Several methods are available for this reduction.

A common and effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride (SnCl₂) in the presence of a protic acid, such as hydrochloric acid commonorganicchemistry.comresearchgate.netwikipedia.orgcommonorganicchemistry.comwikipedia.org. This method is generally selective for the nitro group and is tolerant of many other functional groups commonorganicchemistry.comresearchgate.netwikipedia.org. Another widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas google.comnih.govresearchgate.net. This method is often clean and efficient, but care must be taken as it can also reduce other functional groups. For a milder and more selective reduction, iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic and reliable choice wikipedia.orglibretexts.org.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol (B145695) | Mild and selective for the nitro group. | Stoichiometric amounts of tin salts are produced as waste. |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas, Palladium on carbon catalyst | Clean reaction with water as the only byproduct. | Can reduce other functional groups, requires specialized equipment for handling hydrogen gas. |

| Iron (Fe) / Acid | Fe powder, Acetic acid or HCl | Inexpensive and effective. | Can require acidic conditions that may not be compatible with all substrates. |

Design Principles for Structure-Reactivity Modulation

The reactivity of the this compound molecule is significantly influenced by the electronic effects and the position of its substituents.

The position of the nitro group on the quinoline ring has a profound impact on the molecule's reactivity towards both electrophilic and nucleophilic attack. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution allen.inpearson.comquora.com. In the case of quinoline, electrophilic attack, such as nitration, typically occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring stackexchange.com. The presence of the nitro group at the 8-position further deactivates the benzene ring.

Conversely, the electron-withdrawing nature of the nitro group activates the quinoline ring for nucleophilic aromatic substitution (SNAr) nih.gov. The positions ortho and para to the nitro group are particularly activated. Therefore, in 8-nitroquinoline (B147351), the positions C5 and C7 are susceptible to nucleophilic attack. In contrast, for 5-nitroquinoline (B147367), the C6 and C8 positions would be activated. This difference in activation patterns due to positional isomerism is a key principle in designing synthetic routes for specifically substituted quinoline derivatives. For instance, vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines has been shown to occur predominantly at the position ortho to the nitro group, except for 8-nitroquinoline where the reaction can occur at the para position researchgate.netdntb.gov.uaresearchgate.net.

Electronic Effects of Substituents on Reaction Outcomes

The electronic nature of substituents plays a pivotal role in directing the course and determining the feasibility of derivatization strategies for this compound analogs. The inherent electronic properties of the parent molecule, characterized by the electron-deficient quinoline ring due to the electronegativity of the nitrogen atom and the potent electron-withdrawing nitro group, largely dictate its reactivity. Substituents introduced on the 4-phenyl ring or other positions of the quinoline nucleus can either amplify or attenuate these inherent electronic characteristics, thereby influencing the outcomes of subsequent chemical transformations. The two primary mechanisms through which substituents exert their influence are inductive effects and resonance effects.

The this compound scaffold is highly deactivated towards electrophilic aromatic substitution due to the strongly electron-withdrawing nitro group. libretexts.orglumenlearning.com Conversely, this deactivation makes the quinoline ring, particularly the positions ortho and para to the nitro group, highly susceptible to nucleophilic aromatic substitution (SNAr). fiveable.me The electronic effects of substituents on the 4-phenyl ring can modulate the reactivity of the quinoline core and the phenyl ring itself.

Influence of Electron-Withdrawing Groups (EWGs)

Enhanced Susceptibility to Nucleophilic Attack: An EWG on the 4-phenyl ring can, to a lesser extent, further activate the 8-nitroquinoline core towards nucleophilic attack by inductively withdrawing electron density. More significantly, if a leaving group is present on the 4-phenyl ring itself, EWGs in the ortho or para positions would strongly activate it for SNAr reactions.

Decreased Reactivity in Electrophilic Substitution: The presence of additional EWGs makes electrophilic substitution on the 4-phenyl ring exceedingly difficult. Reactions such as nitration or halogenation on the phenyl ring would require harsh conditions and would likely result in low yields. lumenlearning.com

Acidity of Protons: EWGs can increase the acidity of protons on the phenyl ring or on any alkyl groups attached to it, which can be a factor in base-mediated reactions.

Influence of Electron-Donating Groups (EDGs)

Conversely, the introduction of electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂, -OH) on the 4-phenyl ring increases the electron density of the system. This leads to the following effects on reaction outcomes:

Reduced Susceptibility to Nucleophilic Attack: By donating electron density to the quinoline core, EDGs on the 4-phenyl ring can slightly decrease the rate of nucleophilic aromatic substitution on the nitro-activated quinoline ring.

Increased Reactivity in Electrophilic Substitution: EDGs activate the 4-phenyl ring for electrophilic aromatic substitution. fiveable.me This allows for reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation to occur on the phenyl ring under milder conditions. The directing effect of these substituents is crucial, with most EDGs directing incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org

Basicity of the Quinoline Nitrogen: EDGs on the 4-phenyl ring can increase the electron density at the quinoline nitrogen, thereby increasing its basicity. This can affect reactions where the nitrogen atom acts as a nucleophile or is protonated under acidic conditions.

Detailed Research Findings

While specific kinetic data for the derivatization of this compound is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a robust prediction of reaction outcomes. For instance, in a nucleophilic aromatic substitution reaction where a leaving group at the 7-position of the this compound core is displaced by a nucleophile, the rate of reaction would be expected to be modulated by substituents on the 4-phenyl ring.

A hypothetical study might involve the reaction shown below, with the results compiled in a data table.

Hypothetical Reaction: Nucleophilic Aromatic Substitution on a 7-Chloro-8-nitro-4-(substituted-phenyl)quinoline

(Note: This is a representative reaction for illustrative purposes.)

The following table illustrates the expected trend in reaction yields based on the electronic nature of the substituent 'R' on the 4-phenyl ring.

Table 1: Predicted Effect of Substituents on the 4-Phenyl Ring on the Yield of a Hypothetical SNAr Reaction

| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Hammett Constant (σₚ) | Expected Yield (%) |

|---|---|---|---|---|

| -OCH₃ | para | Strong Electron-Donating | -0.27 | 45 |

| -CH₃ | para | Weak Electron-Donating | -0.17 | 55 |

| -H | - | Neutral | 0.00 | 65 |

| -Cl | para | Weak Electron-Withdrawing | +0.23 | 75 |

| -CN | para | Strong Electron-Withdrawing | +0.66 | 85 |

This table is illustrative and based on established principles of chemical reactivity. The Hammett constant (σₚ) is a measure of the electronic effect of a substituent in the para position; more positive values indicate a stronger electron-withdrawing effect.

Advanced Spectroscopic and Analytical Characterization Methodologies for 8 Nitro 4 Phenylquinoline

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of electromagnetic radiation, these techniques can identify the functional groups present, offering a molecular "fingerprint."

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 8-Nitro-4-phenylquinoline by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. utdallas.edu The spectrum provides critical evidence for the key structural components of the molecule.

The most prominent and diagnostic absorptions are those belonging to the nitro (NO₂) group. These are typically observed as two strong bands corresponding to asymmetric and symmetric stretching vibrations. nih.gov For this compound, the asymmetric stretch is expected in the 1500-1550 cm⁻¹ region, while the symmetric stretch appears in the 1300-1350 cm⁻¹ range.

The presence of the quinoline (B57606) and phenyl aromatic rings is confirmed by several characteristic bands. vscht.cz C-H stretching vibrations for aromatic protons typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz The carbon-carbon double bond (C=C) stretching vibrations within the aromatic systems give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. mdpi.com Additionally, C-H in-plane and out-of-plane bending vibrations provide further confirmation of the aromatic structures, though these bands can be complex.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretching | Nitro (R-NO₂) | 1550 - 1500 | Strong |

| Symmetric Stretching | Nitro (R-NO₂) | 1350 - 1300 | Strong |

| C-H Stretching | Aromatic (sp² C-H) | 3100 - 3000 | Medium-Weak |

| C=C Stretching | Aromatic Ring | 1600 - 1400 | Medium-Strong |

| C-N Stretching | Aryl-NO₂ | 870 - 840 | Medium |

Raman spectroscopy serves as a complementary technique to FT-IR, providing a unique vibrational "fingerprint" of a molecule based on the inelastic scattering of monochromatic light. nih.govresearchgate.net While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds, making it well-suited for characterizing the carbon framework of this compound.

The Raman spectrum of this compound would be dominated by signals from the aromatic quinoline and phenyl rings. Intense bands corresponding to the ring "breathing" modes and C=C stretching vibrations would be prominent, providing a distinct pattern for identification. ul.ie The symmetric stretching vibration of the nitro group also typically yields a strong and easily identifiable Raman signal. The combination of these unique vibrational modes creates a spectral fingerprint that is highly specific to the molecule's structure, making Raman spectroscopy a valuable tool for rapid identification and quality control. spectroscopyonline.comscitechdaily.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. uncw.edu Through various NMR experiments, it is possible to assign the chemical environment and connectivity of every atom in this compound.

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling (J). The protons are located on the quinoline and phenyl rings, and their signals are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. orgchemboulder.com

The electron-withdrawing nature of the nitro group at the C-8 position causes significant deshielding of the adjacent proton at C-7, shifting its resonance significantly downfield. Similarly, the nitrogen atom in the quinoline ring deshields the proton at C-2. The protons on the phenyl group at C-4 will appear as a complex multiplet in the 7.4-7.8 ppm range, depending on the solvent. rsc.org The coupling patterns (e.g., doublet, triplet, doublet of doublets) arise from interactions with adjacent protons and are crucial for confirming the substitution pattern on both ring systems. organicchemistrydata.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~8.9 | Doublet (d) | ~4.5 |

| H-3 | ~7.4 | Doublet (d) | ~4.5 |

| H-5 | ~8.1 | Doublet of Doublets (dd) | J ≈ 8.5, 1.5 |

| H-6 | ~7.7 | Triplet (t) | J ≈ 8.0 |

| H-7 | ~8.3 | Doublet of Doublets (dd) | J ≈ 7.5, 1.5 |

| Phenyl H (ortho) | ~7.6 | Multiplet (m) | - |

Note: Predicted values are based on analysis of similar quinoline structures and known substituent effects. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. libretexts.org For this compound, a total of 15 distinct carbon signals are expected, as there is no molecular symmetry. The chemical shifts are spread over a wider range than in ¹H NMR, typically from 110 to 160 ppm for aromatic carbons. oregonstate.edu

The carbon atom directly attached to the electron-withdrawing nitro group (C-8) is expected to be significantly deshielded and shifted downfield. libretexts.org Quaternary carbons, such as C-4, C-8, C-4a, C-8a, and the phenyl carbon attached to the quinoline ring (C-1'), can be distinguished from protonated carbons by their lower intensity in standard broadband-decoupled spectra. libretexts.org The chemical shifts provide a detailed map of the electronic environment of the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Position | Predicted δ (ppm) | Carbon Type |

|---|---|---|

| C-2 | ~150 | CH |

| C-3 | ~121 | CH |

| C-4 | ~148 | Quaternary (C) |

| C-4a | ~129 | Quaternary (C) |

| C-5 | ~127 | CH |

| C-6 | ~130 | CH |

| C-7 | ~124 | CH |

| C-8 | ~145 | Quaternary (C-NO₂) |

| C-8a | ~140 | Quaternary (C) |

| Phenyl C-1' | ~137 | Quaternary (C) |

| Phenyl C-2', 6' | ~129 | CH |

| Phenyl C-3', 5' | ~128 | CH |

Note: Predicted values are based on analysis of similar quinoline structures and known substituent effects. Assignments for closely spaced signals would require advanced NMR techniques.

For complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are indispensable. ipb.pt

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the individual ring systems. For example, it would show a cross-peak between H-5 and H-6, and another between H-6 and H-7, establishing their sequence on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D ¹H-¹³C experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of all protonated carbons (CH groups) in the ¹³C NMR spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D ¹H-¹³C experiment detects longer-range couplings (typically over 2-3 bonds). It is crucial for assigning quaternary carbons by correlating them with nearby protons. For instance, the signal for the H-2 proton would show a correlation to the quaternary carbon C-4, and the H-5 proton would show a correlation to the quaternary carbon C-4a, helping to piece together the entire molecular structure. nih.gov

Solid-State NMR: While less common for routine characterization, solid-state NMR could be applied to study the compound in its crystalline powder form. This technique can provide valuable information on molecular packing, polymorphism, and intermolecular interactions that are averaged out in solution-state NMR.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, detailed structural information can be obtained. Various ionization techniques offer complementary data for a comprehensive analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. In ESI-MS, ions are generated by applying a high voltage to a liquid sample solution, creating an aerosol of charged droplets. For this compound, analysis in positive ion mode is typical. The basic nitrogen atom in the quinoline ring is readily protonated, leading to the formation of a prominent protonated molecular ion [M+H]⁺. This technique provides clear molecular weight information with minimal fragmentation. mdpi.com Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, yielding structural insights. nih.gov

| Ion | Theoretical m/z | Description |

| [C₁₅H₁₀N₂O₂ + H]⁺ | 251.0815 | Protonated molecular ion |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors below 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between ions with the same nominal mass but different chemical compositions. For this compound, HRMS analysis of the molecular ion confirms its elemental formula as C₁₅H₁₀N₂O₂.

| Parameter | Theoretical Value | Description |

| Molecular Formula | C₁₅H₁₀N₂O₂ | |

| Exact Mass [M] | 250.07423 Da | Mass of the neutral molecule |

| Exact Mass [M+H]⁺ | 251.08155 Da | Mass of the protonated molecular ion |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a classic, high-energy ("hard") ionization technique where the sample is bombarded with a beam of energetic electrons. This process typically induces extensive fragmentation of the molecule. gbiosciences.comchemguide.co.uk The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, offering valuable information for structural elucidation. libretexts.org Due to the stability of the fused aromatic system, the molecular ion peak (M⁺) of this compound at m/z 250 is expected to be clearly visible. The fragmentation pattern would likely involve characteristic losses of the nitro group and the phenyl substituent.

| Theoretical m/z | Possible Fragment | Description |

| 250 | [C₁₅H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 204 | [C₁₅H₁₀N]⁺ | Loss of nitro group (-NO₂) |

| 176 | [C₁₄H₈N]⁺ | Loss of NO₂ and subsequent loss of CO |

| 173 | [C₉H₅N₂O₂]⁺ | Loss of phenyl group (-C₆H₅) |

LC-MS and GC-MS for Mixture Analysis

When this compound is part of a complex mixture, such as a reaction crude or a biological sample, its separation prior to mass analysis is crucial. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for this purpose.

LC-MS : Liquid chromatography is ideal for separating moderately polar compounds like substituted quinolines. nih.govresearchgate.net A reversed-phase high-performance liquid chromatography (HPLC) system, often using a C18 column, can effectively isolate this compound from impurities. oslomet.no The eluent is then directed into an ESI or other atmospheric pressure ionization source for MS detection, allowing for the analysis of the purified compound. nih.gov

GC-MS : For GC-MS analysis, a compound must be thermally stable and sufficiently volatile. This compound is amenable to this technique, where it is vaporized and separated from other volatile components in a capillary column. nih.govpeerj.com The separated compound then enters the mass spectrometer, which is typically equipped with an EI source, to generate a mass spectrum for identification.

MALDI-TOF-MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that involves embedding the analyte in a crystalline matrix. The matrix absorbs energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. While often used for large biomolecules, MALDI-TOF is also effective for organic molecules. This method would be expected to produce strong signals for the molecular ion of this compound, such as [M+H]⁺ or sodium adducts [M+Na]⁺, providing a clear confirmation of its molecular weight.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula (C₁₅H₁₀N₂O₂). A close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence to confirm the compound's empirical and molecular formula.

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 71.99 | 71.85 |

| Hydrogen (H) | 4.03 | 4.08 |

| Nitrogen (N) | 11.20 | 11.15 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product. For the compound this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are valuable methods.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used to separate components of a mixture. nih.govglobalresearchonline.net It is frequently employed to monitor the progress of the nitration of 4-phenylquinoline (B1297854) to this compound. The separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. globalresearchonline.netwjpls.org

In the context of synthesizing this compound, a small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (4-phenylquinoline). The plate is then developed in a suitable solvent system. As the reaction progresses, a new spot corresponding to the more polar this compound will appear, and the spot of the starting material will diminish. The reaction is considered complete when the spot of the starting material is no longer visible.

The choice of the eluting solvent system is critical for achieving good separation. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value for the desired compound that is ideally between 0.3 and 0.7 for clear separation. Given the polar nitro group and the largely non-polar phenylquinoline backbone, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is commonly used. The ratio of these solvents can be varied to optimize the separation.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) | Observations |

| 4-Phenylquinoline (Starting Material) | 7:3 | 0.65 | Less polar, travels further up the plate. |

| This compound (Product) | 7:3 | 0.40 | More polar due to the nitro group, resulting in a lower Rf value. |

| Reaction Mixture (Mid-reaction) | 7:3 | 0.65 and 0.40 | Two distinct spots are visible, indicating the presence of both starting material and product. |

Note: The Rf values in the table are representative and can vary based on the specific experimental conditions such as the exact composition of the mobile phase, the type of TLC plate, and temperature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more advanced chromatographic technique that provides higher resolution, sensitivity, and quantitative accuracy compared to TLC. It is the preferred method for the final purity assessment of this compound. A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com

In this method, a Newcrom R1 column is utilized with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com The non-polar stationary phase of the column interacts with the this compound, and the polar mobile phase elutes the compound. The retention time is a characteristic parameter for the compound under specific chromatographic conditions. For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with formic acid to ensure compatibility. sielc.com This HPLC method is also scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The purity of a sample of this compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Specification |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Notes | For MS detection, phosphoric acid is replaced with formic acid. sielc.com |

Theoretical and Computational Studies on 8 Nitro 4 Phenylquinoline

Quantum Chemical Calculations